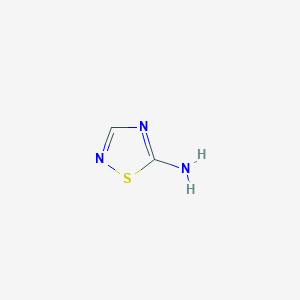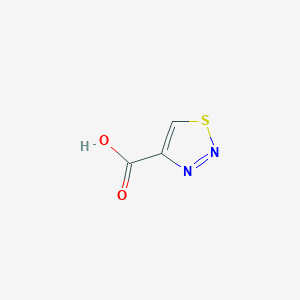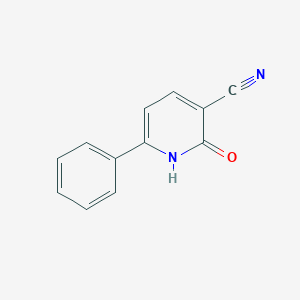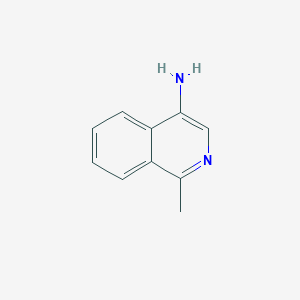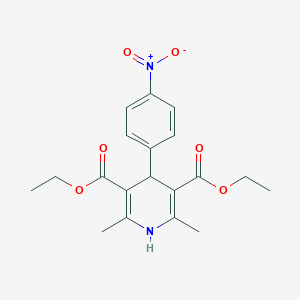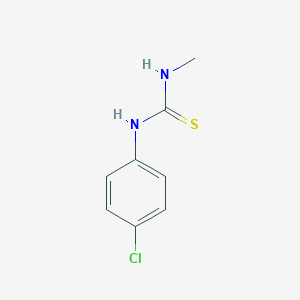
1-(4-Chlorophenyl)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-methylthiourea, also known as S-(-)-Metolachlor, is a herbicide that belongs to the family of chloroacetanilide compounds. It is widely used in agriculture to control the growth of weeds in maize, soybeans, and other crops. In recent years, there has been an increasing interest in the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea due to its potential use in various fields of research.
Mécanisme D'action
1-(4-Chlorophenyl)-3-methylthiourea works by inhibiting the growth of weeds by interfering with the biosynthesis of fatty acids. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually, the death of the plant.
Effets Biochimiques Et Physiologiques
1-(4-Chlorophenyl)-3-methylthiourea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In animals, it has been shown to cause liver damage, developmental abnormalities, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-3-methylthiourea has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, it also has several limitations. It is highly toxic and can be harmful to human health and the environment. It also has a narrow range of activity and is only effective against certain types of weeds.
Orientations Futures
There are several future directions for the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea. In the field of environmental science, it can be used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it can be studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it can be used to study the effects of herbicides on human health and the environment. Additionally, further research can be conducted to develop new and improved herbicides with a wider range of activity and fewer negative effects on the environment and human health.
In conclusion, 1-(4-Chlorophenyl)-3-methylthiourea is a widely used herbicide that has potential applications in various fields of research. Its well-established mechanism of action and availability make it a useful tool for lab experiments. However, its toxicity and narrow range of activity also make it a potential hazard to human health and the environment. Further research is needed to fully understand its effects and develop safer and more effective herbicides.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-3-methylthiourea involves the reaction of 4-chloroaniline with methyl isocyanate in the presence of a catalyst. The reaction yields a racemic mixture of two enantiomers, R-(+)-Metolachlor and 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor. The 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor isomer is the active ingredient in the herbicide.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-methylthiourea has been extensively studied for its potential use in various fields of research. In the field of environmental science, it has been used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it has been studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it has been used to study the effects of herbicides on human health and the environment.
Propriétés
Numéro CAS |
2740-97-8 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-3-methylthiourea |
Formule moléculaire |
C8H9ClN2S |
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
UKOJOHPYEVWPNN-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
SMILES canonique |
CNC(=S)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



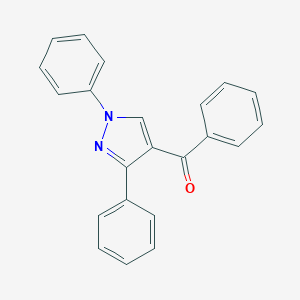
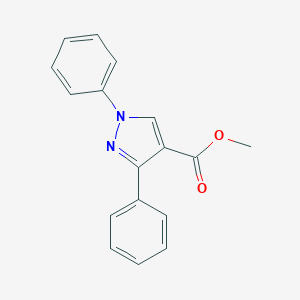
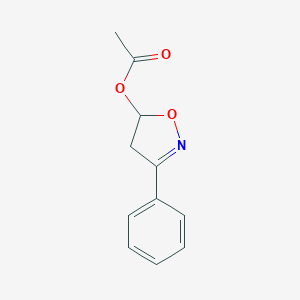
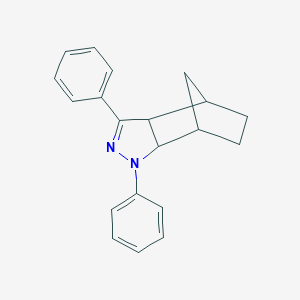
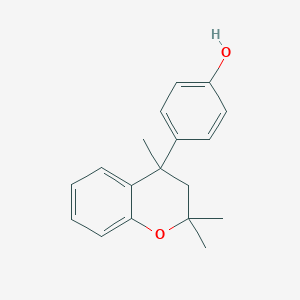
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
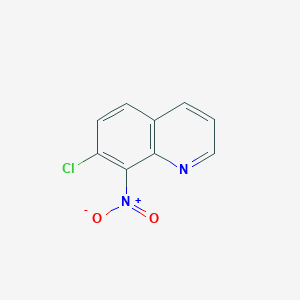
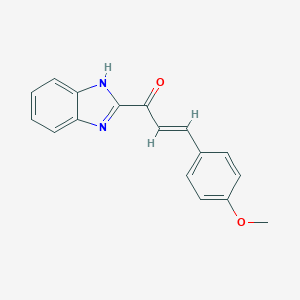
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
